Bienvenue dans la boutique en ligne BenchChem!

AZD3229

GIST KIT primary mutation imatinib resistance

AZD3229 (Ubavitinib/NB-003) is the only pan-KIT/PDGFRα inhibitor engineered via structure-based design to deliver low nanomolar potency against both wild-type and a broad spectrum of clinically relevant primary and secondary resistance mutations—including those unresponsive to imatinib, sunitinib, regorafenib, avapritinib, or ripretinib. Its deliberate >60- to >1,000-fold selectivity margin over VEGFR2 mitigates hypertension risk, enabling cleaner in vivo GIST modeling. 15-60x greater potency than imatinib in KIT-driven cell lines makes it the definitive benchmark for resistance mechanism studies, PKPD modeling, and head-to-head comparator assays.

Molecular Formula C24H26FN7O3
Molecular Weight 479.5 g/mol
CAS No. 2248003-60-1
Cat. No. B605753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3229
CAS2248003-60-1
SynonymsAZD3229;  AZD-3229;  AZD 3229; 
Molecular FormulaC24H26FN7O3
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F
InChIInChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29)
InChIKeyFLJOFQUXYAWOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD3229 (CAS 2248003-60-1): A Potent, Pan-KIT/PDGFRα Mutant Inhibitor for Gastrointestinal Stromal Tumor Research


AZD3229 (also known as Ubavitinib or NB-003) is an orally bioavailable small-molecule tyrosine kinase inhibitor that potently and selectively targets both wild-type and a broad spectrum of mutant forms of KIT (c-KIT) and PDGFRα [1]. It belongs to the quinazoline-based class of kinase inhibitors and was specifically engineered using structure-based drug design to overcome the diverse primary and secondary resistance mutations that limit the efficacy of current therapies in gastrointestinal stromal tumors (GIST) [2]. In biochemical and cellular assays, AZD3229 demonstrates low nanomolar potency against a wide panel of clinically relevant KIT and PDGFRα mutations while maintaining a favorable selectivity margin over VEGFR2 (KDR), a property designed to mitigate the hypertension associated with multitargeted agents used in later lines of GIST therapy [3].

Why AZD3229 Cannot Be Substituted with Other KIT/PDGFRα Inhibitors in GIST Research


Generic substitution among KIT/PDGFRα inhibitors is not scientifically valid due to profound differences in mutational coverage, selectivity profiles, and tolerability. First-line agent imatinib is ineffective against a wide range of secondary resistance mutations that emerge in the majority of GIST patients, while second- and third-line agents sunitinib and regorafenib exhibit significant off-target inhibition of VEGFR2, leading to dose-limiting hypertension [1]. Even newer investigational agents such as avapritinib and ripretinib display potency gaps against specific clinically relevant exon mutations [2]. AZD3229 was specifically designed to address these shortcomings by providing potent, low nanomolar activity against a broader spectrum of primary and secondary KIT/PDGFRα mutations while maintaining a deliberate selectivity margin over VEGFR2, thereby offering a differentiated pharmacological profile that cannot be replicated by simply selecting another inhibitor from the same class [3]. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Evidence for AZD3229 Differentiation: Comparative Potency, Selectivity, and In Vivo Efficacy Data


AZD3229 Exhibits 15- to 60-Fold Greater Potency Than Imatinib Against KIT Primary Mutations

In engineered and GIST-derived cell lines, AZD3229 demonstrates significantly higher potency against KIT primary mutations compared to the first-line standard of care, imatinib. Specifically, AZD3229 is 15 to 60 times more potent than imatinib in inhibiting these primary mutations [1].

GIST KIT primary mutation imatinib resistance

AZD3229 Maintains Potent Low Nanomolar Activity Against a Broad Spectrum of Secondary KIT Mutations

AZD3229 demonstrates potent low nanomolar activity against a wide spectrum of imatinib-resistant secondary KIT mutations [1]. Benchmarking studies show that AZD3229 is predicted to deliver the required target coverage across a wider spectrum of primary or secondary mutations compared to standard-of-care KIT inhibitors [2]. Furthermore, in direct comparisons, AZD3229 is more potent than both ripretinib and avapritinib in inhibiting specific clinically relevant mutations, including KIT exon 9 insertion and KIT exon 11 deletion mutations [3].

GIST secondary KIT mutation acquired resistance

AZD3229 Demonstrates Superior VEGFR2 Selectivity, Mitigating the Risk of Hypertension Seen with Sunitinib and Regorafenib

In cellular assays, AZD3229 exhibits a significant selectivity margin over VEGFR2 (KDR). The GI50 for Tel-KDR/VEGFR2 is 1,378 nM, compared to GI50 values of 1-971 nM for c-KIT mutants and 1-22 nM for PDGFR mutants, demonstrating over 60-fold selectivity in the worst case and over 1,000-fold in the best case . This selectivity translates to a lack of cardiovascular toxicity in vivo: in rat telemetry studies, AZD3229 caused durable tumor regressions at doses that showed no changes in arterial blood pressure, a known dose-limiting toxicity of sunitinib and regorafenib driven by their potent VEGFR2 inhibition [1].

kinase selectivity VEGFR2 hypertension off-target toxicity

AZD3229 Induces Superior Tumor Regression Compared to Regorafenib and Imatinib in Preclinical GIST Models

In head-to-head in vivo studies, AZD3229 demonstrates superior anti-tumor activity. In Ba/F3 xenograft models, AZD3229 administered at a dose of 20 mg/kg twice daily (b.i.d) induces tumor volume regression more effectively than regorafenib administered at a dose of 100 mg/kg once daily (q.d) and imatinib . This enhanced efficacy is achieved at a lower dose and with a more favorable dosing schedule, underscoring its improved potency and pharmacokinetic profile in vivo.

GIST in vivo efficacy tumor regression xenograft model

Key Research and Industrial Application Scenarios for AZD3229


Elucidating Mechanisms of Acquired Resistance to First-Line TKI Therapy in GIST

Given AZD3229's demonstrated 15- to 60-fold greater potency than imatinib against KIT primary mutations and its low nanomolar activity against a wide spectrum of secondary mutations [1], it is the ideal tool compound for in vitro and in vivo studies investigating the emergence and mechanisms of imatinib resistance. Researchers can use AZD3229 as a positive control with broad mutational coverage to validate resistance models, screen for novel resistance-conferring alterations, or benchmark the activity of new compounds designed to overcome secondary mutations.

Investigating VEGFR2-Independent Antitumor Immunity and Tumor Microenvironment Modulation

The unique selectivity profile of AZD3229, characterized by potent KIT/PDGFRα inhibition with a >60- to >1,000-fold margin over VEGFR2 [1], makes it an invaluable probe for dissecting the specific contributions of KIT and PDGFRα signaling in the GIST tumor microenvironment without the confounding effects of VEGFR2 blockade. This is particularly relevant for studies examining immune cell infiltration, angiogenesis, and the development of hypertension-related toxicities. Using AZD3229 allows for a cleaner interpretation of experimental results compared to multitargeted agents like sunitinib or regorafenib [2].

Preclinical Development and Benchmarking of Next-Generation GIST Therapeutics

For pharmaceutical and biotechnology companies developing novel KIT or PDGFRα inhibitors, AZD3229 serves as a critical benchmark compound. Its broad coverage of primary and secondary mutations, superior in vivo efficacy compared to regorafenib and imatinib [1], and favorable safety profile established in rat telemetry studies [2] make it a gold-standard comparator. It can be used in head-to-head efficacy studies in various GIST xenograft and PDX models, as well as in selectivity profiling panels, to demonstrate the competitive advantage of a new chemical entity.

Pharmacodynamic and Pharmacokinetic-Pharmacodynamic (PKPD) Modeling in Oncology

The established PKPD relationship of AZD3229, linking plasma concentrations to inhibition of phosphorylated KIT in multiple preclinical tumor models [1], provides a robust framework for translational research. Scientists can utilize AZD3229 to refine PKPD modeling techniques, predict human efficacious doses, and design optimal dosing regimens for KIT-driven cancers. Its well-characterized pharmacokinetic properties across species (mouse, rat, dog) [2] make it a reliable tool for studying the relationship between drug exposure, target engagement, and tumor response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD3229

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.